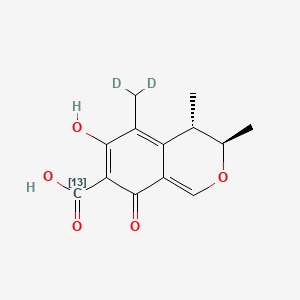

(-)-Citrinin-13C,d2

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-5-(dideuteriomethyl)-6-hydroxy-3,4-dimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i2D2,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGDIJWINPWWJW-KATPSUFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C1=C2[C@@H]([C@H](OC=C2C(=O)C(=C1O)[13C](=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation and Isotopic Enrichment Verification of Citrinin 13c,d2 for Research Applications

Methodologies for Targeted Synthesis of (-)-Citrinin-13C,d2

The preparation of this compound involves sophisticated synthetic strategies that allow for the precise incorporation of both carbon-13 and deuterium (B1214612) isotopes into the molecule. These methods are designed to be highly selective, ensuring the labels are placed at specific, stable positions within the molecular structure.

The choice of precursors is critical for the efficient incorporation of isotopic labels. The biosynthetic pathway of citrinin (B600267), which involves the polyketide pathway, provides a roadmap for selecting appropriate labeled starting materials. tcichemicals.comnih.gov In fungal cultures, citrinin is naturally synthesized from acetyl-CoA and malonyl-CoA. tcichemicals.com For synthetic purposes, isotopically labeled versions of these precursors or their chemical equivalents are employed.

For the introduction of carbon-13, precursors such as [1-¹³C]acetate, [2-¹³C]acetate, or doubly labeled [1,2-¹³C]sodium acetate (B1210297) can be utilized. tcichemicals.com The selection of a specific labeled acetate determines the position of the ¹³C atoms in the final citrinin molecule. A common strategy for producing a ¹³C₃-labeled citrinin involves ortho-toluate anion chemistry, which allows for the introduction of three carbon-13 labels in a controlled manner. wikipedia.orgtutorchase.com

The incorporation of deuterium (d₂) can be achieved through the use of deuterated precursors or by performing exchange reactions under specific conditions. One documented approach involves the use of a deuterium-labeled advanced precursor in the biosynthetic pathway. rsc.org This method has been shown to result in significant incorporation of deuterium into the citrinin molecule. rsc.org For a dually labeled compound like this compound, a strategy would involve a combination of these approaches, potentially using a ¹³C-labeled precursor in a synthesis that also employs a deuterated reagent or a deuterium exchange step.

Table 1: Precursor Labeling Strategies for this compound Synthesis

| Isotope | Precursor Example | Labeling Position |

|---|---|---|

| ¹³C | [1,2-¹³C]Sodium Acetate | Multiple positions in the carbon backbone |

| ¹³C | ¹³C-labeled ortho-toluate derivative | Specific carbons in the aromatic ring and side chain |

| d₂ | Deuterated advanced biosynthetic precursor | Specific C-H bonds |

The total synthesis of this compound requires a diastereoselective approach to ensure the correct stereochemistry of the final product. The natural (-)-citrinin possesses a specific three-dimensional arrangement of atoms, which is crucial for its biological activity and recognition in analytical assays.

An improved diastereoselective total synthetic strategy has been developed that allows for the large-scale production of isotopically labeled citrinin. wikipedia.orgtutorchase.com This pathway offers the flexibility to introduce isotopic labels at various stages. The synthesis often involves key steps such as cycloaddition reactions to construct the core bicyclic ring system. For instance, a Diels-Alder initiated aromatization reaction has been utilized in the synthesis of citrinin. nih.gov

To achieve the dual labeling, a synthetic route would be designed to incorporate both ¹³C and deuterium. This could involve, for example, starting with a ¹³C-labeled building block and then introducing deuterium at a later stage through a stereoselective reduction using a deuterated reducing agent, or through a base-catalyzed deuterium exchange at specific positions. The sequence of these labeling steps is carefully planned to maximize incorporation efficiency and maintain the desired stereochemistry.

Isotopic Purity and Enrichment Assessment for Research Grade this compound

Following the synthesis, it is imperative to verify the isotopic purity and the degree of enrichment of this compound. This ensures its suitability as a research-grade standard. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the successful incorporation of isotopic labels.

¹³C NMR: For the confirmation of carbon-13 labeling, ¹³C NMR is the method of choice. The ¹³C NMR spectrum of the labeled citrinin will show enhanced signals for the carbon atoms that have been enriched with the ¹³C isotope. tcichemicals.com The position and intensity of these signals provide definitive proof of the location and extent of labeling. tcichemicals.com

²H NMR (Deuterium NMR): To verify the incorporation of deuterium, ²H NMR is utilized. A deuterated compound will exhibit a strong peak in the ²H NMR spectrum, while the corresponding signal in the ¹H NMR spectrum will be significantly diminished or absent. wikipedia.org Although ²H NMR has lower resolution compared to ¹H NMR, it is highly effective for confirming deuteration. wikipedia.org

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the labeled molecule, which will be higher than that of the unlabeled compound due to the presence of the heavier isotopes. nih.govacs.org The mass difference can be used to confirm the number of incorporated ¹³C and deuterium atoms.

Table 2: Spectroscopic Data for Isotopic Enrichment Verification

| Technique | Parameter Measured | Expected Result for this compound |

|---|---|---|

| ¹³C NMR | Signal intensity and chemical shift | Enhanced signals at specific carbon positions corresponding to the labeling strategy. tcichemicals.com |

| ²H NMR | Presence of deuterium signals | Signals corresponding to the positions of deuterium incorporation. wikipedia.org |

Chromatographic techniques are essential for the purification of the synthesized this compound and for verifying its isotopic homogeneity.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the purification of citrinin from reaction mixtures and byproducts. nih.gov Reversed-phase columns, such as C18, are commonly employed. nih.gov The purity of the labeled compound is assessed by monitoring the chromatogram for a single, sharp peak at the expected retention time for citrinin. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the standard technique for the analysis of mycotoxins, including citrinin. nih.gov This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. For isotopic verification, the LC-MS/MS system can be set to monitor the specific mass-to-charge ratio (m/z) of the dually labeled citrinin. This allows for the confirmation that the chromatographic peak corresponds to the desired labeled compound and not to any unlabeled or partially labeled species. Isotope dilution analysis using the synthesized standard can then be performed with high accuracy. wikipedia.org

The combination of these rigorous synthetic and analytical procedures ensures the production of high-purity, accurately labeled this compound, a vital tool for researchers in the fields of toxicology, food safety, and metabolic studies.

Applications of Citrinin 13c,d2 in Quantitative Analytical Methodologies

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing (-)-Citrinin-13C,d2 as an Internal Standard

LC-MS/MS has emerged as a universal technique for mycotoxin analysis due to its high sensitivity, selectivity, and specificity mdpi.com. The incorporation of a stable isotope-labeled internal standard, such as this compound, is a cornerstone for robust method development and validation in this field researchgate.netromerlabs.comnih.gov.

Complex biological and environmental samples often contain a multitude of co-extracted compounds that can interfere with the ionization process in the mass spectrometer, leading to matrix effects researchgate.netnih.gov. These effects can manifest as signal suppression or enhancement, significantly impacting the accuracy of quantification. Stable isotope dilution analysis (SIDA), which utilizes isotopically labeled internal standards like this compound, is a highly effective strategy for mitigating these matrix effects researchgate.netnih.gov. Because this compound possesses nearly identical chemical and physical properties to native citrinin (B600267), it undergoes similar extraction, chromatographic separation, and ionization processes. Consequently, any matrix-induced suppression or enhancement affects both the analyte and the internal standard proportionally, allowing their ratio to remain constant and providing a reliable basis for quantification romerlabs.comnih.gov. For instance, one study noted that a Ginkgo biloba matrix could influence the signal of a 13C-labeled CIT internal standard and the analyte itself, underscoring the importance of such standards in understanding and correcting for matrix interferences mdpi.com.

The validation of LC-MS/MS methods using this compound as an internal standard involves a rigorous evaluation of several performance characteristics, ensuring the method's suitability for its intended purpose resolian.com.

Specificity: LC-MS/MS methods are inherently specific due to the selective detection of precursor and product ions. The use of specific multiple reaction monitoring (MRM) transitions for both citrinin and its labeled analogue, this compound, further enhances method specificity, ensuring that only the target analyte is quantified waters.com.

Linearity: The linearity of the method is established by constructing calibration curves. Typically, the ratio of the analyte's response to the internal standard's response is plotted against the ratio of the analyte's concentration to the internal standard's concentration. High coefficients of determination (R²) values, often exceeding 0.9941, are achieved, indicating a linear relationship across the calibration range waters.com.

Limit of Quantification (LOQ): The LOQ represents the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. Methods employing LC-MS/MS with stable isotope-labeled standards for citrinin have demonstrated low LOQ values, for example, 0.4 µg/kg in red yeast rice food supplements researchgate.net or 20 µg/kg in red yeast rice food supplements wur.nl.

Other Characteristics: Method validation also encompasses the assessment of accuracy (trueness), precision (repeatability and reproducibility), recovery, and limits of detection (LOD) resolian.comwaters.comresearchgate.netresearchgate.netnih.gov. The use of this compound contributes to improved trueness and precision, with reported apparent recoveries ranging from 88% to 105% when using labeled internal standards nih.gov and relative standard deviations (RSDr) as low as ≤ 9% waters.com.

| Performance Characteristic | Typical Value/Range | Notes |

| Linearity (R²) | > 0.9941 | Achieved using analyte/internal standard response ratios vs. concentration ratios waters.com. |

| Limit of Quantification | e.g., 0.4 µg/kg researchgate.net, 20 µg/kg wur.nl | Specific values depend on the matrix and method. |

| Apparent Recovery | 88% - 105% (with labeled IS) | Demonstrates compensation for matrix effects and sample preparation losses nih.gov. |

| Precision (RSDr) | ≤ 9% (with IS) waters.com, ≤ 16% researchgate.net | Indicates the reproducibility of measurements within the same laboratory. |

| Trueness | Assessed via recovery trials | The use of internal standards improves trueness waters.com. |

| Matrix Effect Mitigation | Achieved through Stable Isotope Dilution Analysis | Compensates for signal suppression/enhancement in complex samples researchgate.netromerlabs.comnih.gov. |

| HorRat Value | < 2.0 mdpi.com | Indicates method suitability for standardization in interlaboratory studies. |

Role of this compound as a Certified Reference Material in Mycotoxin Analysis

Interlaboratory comparison studies and proficiency testing programs are essential for ensuring the comparability and reliability of analytical results across different laboratories mdpi.comfsai.ie. The use of well-characterized, stable isotope-labeled internal standards, such as this compound, in conjunction with validated methods, is critical for achieving high-quality data in these studies. These standards help participants achieve consistent results, contributing to accurate performance evaluation and method harmonization mdpi.com. For example, in an interlaboratory study involving citrinin determination in various food matrices, acceptable HorRat values (e.g., 1.4 and 1.7) were achieved, indicating the suitability of the analytical method and the internal standard approach for standardization mdpi.com.

Metrological traceability ensures that measurement results can be related to stated references, usually national or international standards, through an unbroken chain of calibrations eurachem.orgeurachem.org. While this compound itself may not be a primary certified reference material, its certified purity and isotopic enrichment are crucial for establishing traceability when used as an internal standard in validated quantitative methods. The accurate quantification provided by SIDA, enabled by labeled standards, directly contributes to reducing measurement uncertainty researchgate.netnih.goveurachem.orgeuropa.eu. By compensating for variability introduced during sample preparation and instrumental analysis, this compound helps to minimize uncertainty components, leading to more reliable and defensible analytical results.

Advanced Sample Preparation Techniques for Enhanced Detection of Citrinin Analytes with this compound

Compound List:

this compound

Citrinin (CIT)

Ochratoxin A (OTA)

Deoxynivalenol (DON)

Zearalenone (ZEN)

Fumonisin B1 (FB1)

Aflatoxin B1 (AFB1)

Ochratoxin B (OTB)

Patulin

Mechanistic Investigations and Pathway Elucidation Using Citrinin 13c,d2

Elucidation of Citrinin (B600267) Biosynthetic Pathways in Fungal Systems

The biosynthesis of citrinin is a complex process involving a dedicated gene cluster and a series of enzymatic transformations. Research has focused on identifying the key enzymes and intermediates that constitute this pathway in different fungal species.

Isotope Tracing Experiments for Precursor Incorporation Studies

Isotope tracing experiments are fundamental to understanding the origin of the carbon skeleton and the sequence of reactions in secondary metabolite biosynthesis. Studies utilizing isotopically labeled precursors have been instrumental in deciphering the citrinin pathway.

[¹³C]Acetate Labeling: The incorporation of [¹³C]acetate into citrinin has provided critical insights into the precursor units. In Monascus ruber, feeding experiments with [¹³C]acetate revealed that citrinin biosynthesis originates from a tetraketide, formed by the condensation of one acetyl-CoA molecule with three malonyl-CoA molecules. This contrasts with findings in Penicillium and Aspergillus species, where citrinin biosynthesis is understood to proceed via a pentaketide (B10854585) intermediate derived from one acetyl-CoA and four malonyl-CoA molecules. asm.orgresearchgate.netnih.govasm.org For Penicillium citrinum, [¹³C]acetate tracing confirmed the head-to-tail linkage of five acetate (B1210297) units, establishing a pentaketide precursor. nih.govpsu.edu

[Me-¹⁴C]Methionine Labeling: The use of [Me-¹⁴C]methionine has enabled the synthesis of advanced, specifically labeled precursors, which were then used in incorporation studies to further refine the understanding of citrinin biosynthesis. rsc.org

Deuterium (B1214612) (Protium) Tracing: Employing deuterium (in D₂O media) as a background isotope with protium (B1232500) as the tracer in precursor molecules has also been a method to study hydrogen isotope retention within the citrinin molecule, offering another dimension to pathway elucidation. psu.edu

Table 1: Summary of Isotope Tracing Experiments in Citrinin Biosynthesis

| Precursor | Organism | Labeled Atom(s) | Key Findings | Reference(s) |

| [¹³C]Acetate | Monascus ruber | ¹³C | Revealed tetraketide origin of citrinin biosynthesis. | asm.orgresearchgate.netnih.govasm.org |

| [¹³C]Acetate | Penicillium citrinum | ¹³C | Confirmed pentaketide origin (five acetate units) of citrinin biosynthesis. | nih.govpsu.edu |

| [Me-¹⁴C]Methionine | Penicillium citrinum | ¹⁴C (methyl) | Used for the synthesis of advanced precursors for incorporation studies. | rsc.org |

| Protium (in D₂O medium) | Penicillium citrinum | Deuterium | Used to study hydrogen isotope retention in citrinin biosynthesis. | psu.edu |

Identification of Key Enzymatic Steps and Intermediates (e.g., Polyketide Synthase Activity)

The genetic basis for citrinin biosynthesis has been significantly elucidated, identifying key enzymes and intermediates. The primary enzyme responsible for initiating the polyketide chain is a Type I polyketide synthase (PKS).

Polyketide Synthase (PKS) Activity: The gene pksCT (also referred to as CitS) encodes a large, multi-domain non-reducing polyketide synthase (NR-PKS). This enzyme is critical for the initial condensation steps, synthesizing a trimethylated pentaketide intermediate (or tetraketide in M. ruber). The PksCT protein possesses domains characteristic of PKSs, including ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), and a C-methyltransferase (CMeT) domain, which is responsible for adding methyl groups to the growing polyketide chain. rsc.orguniprot.orgnih.govnih.govnih.gov The gene cluster for citrinin biosynthesis in Monascus purpureus includes pksCT, ctnA, orf1, orf3, ctnB, and ctnC. frontiersin.org

Tailoring Enzymes: Following the PKS activity, a series of "tailoring" enzymes modify the initial polyketide intermediate. These include:

CitA (Mrl1): A serine hydrolase, previously annotated as an oxidase, which is thought to catalyze a hydrolysis step, potentially releasing the intermediate from the ACP or assisting in its processing. rsc.orguniprot.orgnih.govwikipedia.org

CitB (Mrl2): A non-heme iron oxidase that oxidizes a methyl group at the C-12 position to an alcohol. rsc.orgnih.govwikipedia.org

CitC: An enzyme that oxidizes the 12-alcohol intermediate to an aldehyde. rsc.orgnih.gov

CitD (Mrl4): An NAD(P)⁺-dependent aldehyde dehydrogenase involved in further oxidation steps. uniprot.orgnih.gov

CitE (Mrl6): Catalyzes the final reduction step at the C-3 position to yield citrinin. rsc.orgnih.gov

Intermediates: The pathway progresses through several intermediates, starting with the trimethylated pentaketide synthesized by CitS. Subsequent steps involve a keto-aldehyde, a hydroxyaldehyde, and a bisaldehyde before the final product is formed. rsc.orgnih.govrsc.org

Table 2: Key Enzymes and Their Roles in Citrinin Biosynthesis

| Enzyme/Gene | Protein Type / Function | Role in Pathway | Organism(s) Mentioned | Reference(s) |

| CitS (PksCT) | Non-reducing Polyketide Synthase (NR-PKS) | Synthesizes the initial trimethylated pentaketide (or tetraketide) intermediate. | Monascus, Penicillium, Aspergillus | rsc.orguniprot.orgnih.govnih.govnih.gov |

| CitA (Mrl1) | Serine hydrolase (formerly oxidase) | Hydrolysis of ACP-bound intermediates; processing of intermediates. | Monascus ruber | rsc.orguniprot.orgnih.govwikipedia.org |

| CitB (Mrl2) | Non-heme iron oxidase | Oxidation of the 12-methyl group to an alcohol. | Monascus ruber | rsc.orgnih.govwikipedia.org |

| CitC | Oxidoreductase | Oxidation of the 12-alcohol to an aldehyde. | Monascus ruber | rsc.orgnih.gov |

| CitD (Mrl4) | Aldehyde dehydrogenase | Catalyzes the fourth catalytic step in the pathway. | Monascus | uniprot.orgnih.gov |

| CitE (Mrl6) | Reductase | Catalyzes the final reduction at the C-3 position. | Monascus ruber | rsc.orgnih.gov |

| CtnA | Transcriptional activator | Regulates the expression of citrinin biosynthesis genes. | Monascus purpureus | frontiersin.org |

| Gene Cluster | pksCT, ctnA, orf1, orf3, ctnB, ctnC | Contains genes essential for citrinin biosynthesis. | Monascus purpureus | frontiersin.org |

In Vitro Metabolic Studies of Citrinin Using Labeled Analogs

While specific studies detailing the use of (-)-Citrinin-13C,d2 for in vitro metabolic transformations are not extensively detailed in the provided literature, the general principles of studying citrinin metabolism in cellular and subcellular systems are established. Labeled compounds are crucial for tracking metabolic fate.

Identification of Metabolic Transformations and Metabolites in Cellular and Subcellular Systems

Citrinin undergoes biotransformation in various biological systems, leading to the formation of different metabolites or decomposition products.

Mammalian Metabolism: In humans and animals, the primary metabolic transformation of citrinin involves reduction. The main metabolite identified in human urine is dihydrocitrinone (B1217665) (DH-CIT), formed by the reduction of the carbonyl group at the C-6 position. nih.govresearchgate.netacs.orgnih.gov DH-CIT is generally considered less cytotoxic and genotoxic than the parent compound, suggesting it represents a detoxification pathway. nih.govresearchgate.net

Decomposition Products: Citrinin can also undergo decomposition under various conditions, such as heat treatment or specific pH environments, yielding other compounds. These include:

Phenol A: Primarily formed under acidic conditions. wikipedia.orgresearchgate.net

Citrinin H1: A dimer formed from two citrinin molecules, which has been reported to be more toxic than citrinin itself. wikipedia.orgmdpi.com

Citrinin H2: A formylated derivative of Phenol A, which is less toxic than citrinin. wikipedia.orgresearchgate.netmdpi.com

Dicitrinin A: Another dimer of citrinin molecules. wikipedia.org The stability of citrinin is affected by heat, with water decreasing its stability, leading to significant reduction after exposure to 100 °C for 10 minutes. mdpi.com

Table 3: Identified Metabolites and Decomposition Products of Citrinin

| Compound Name | Type of Transformation / Formation Condition | Significance / Properties | Reference(s) |

| Dihydrocitrinone (DH-CIT) | Reduction of citrinin (e.g., in human/animal metabolism) | Main metabolite in urine; less cytotoxic and genotoxic than citrinin. | nih.govresearchgate.netacs.orgnih.gov |

| Phenol A | Decomposition, primarily under acidic conditions. | Decomposition product. | wikipedia.orgresearchgate.net |

| Citrinin H1 | Dimerization of two citrinin molecules; heat treatment. | More toxic than citrinin. | wikipedia.orgmdpi.com |

| Citrinin H2 | Formylated derivative of Phenol A; heat treatment. | Less toxic than citrinin. | wikipedia.orgresearchgate.netmdpi.com |

| Dicitrinin A | Dimerization of citrinin molecules. | Decomposition product. | wikipedia.org |

Kinetic Studies of Enzyme-Mediated Biotransformations

Kinetic studies, such as determining Michaelis-Menten parameters (Km, Vmax), are essential for quantifying the rates of enzyme-mediated biotransformations. While specific kinetic data for citrinin biotransformation enzymes are not extensively detailed in the provided search results, some related kinetic information exists for citrinin's interactions with other enzymes. For instance, citrinin derivatives have been studied for their inhibitory kinetics against α-glucosidase, showing non-competitive inhibition with specific Ki values. frontiersin.org The estimated half-life of citrinin in humans is approximately 9 hours, indicating a relatively rapid clearance without significant cumulative potential. nih.gov

Molecular Probing of Intracellular Targets and Interactions of Citrinin

Citrinin exerts its toxicity through various mechanisms, often involving interference with cellular respiration, DNA, and signaling pathways. Molecular probing helps identify these specific targets and interactions.

Mitochondrial Dysfunction: A primary mechanism of citrinin toxicity involves the inhibition of mitochondrial respiration. Citrinin has been shown to inhibit respiration complex III, thereby disrupting ATP synthesis. uniprot.org It also inhibits key mitochondrial enzymes such as malate (B86768) dehydrogenase and glutamate (B1630785) dehydrogenase, as well as components of the ATP synthase complex in rat liver and kidney mitochondria. semanticscholar.org

Genomic and Cellular Pathway Interference: Citrinin can induce DNA damage and cell cycle arrest by affecting checkpoint proteins like Chk2 and FANCD2. nih.gov It targets genes involved in DNA damage checkpoints, cellular and chemical responses to oxidative stress, DNA damage response signal transduction by p53, and stress-activated protein kinase signaling cascades. semanticscholar.org

Receptor Interactions: Citrinin has been observed to alter the expression of targets such as the aryl hydrocarbon receptor (AhR), the androgen receptor (AR), and aromatase. These interactions can lead to dysregulation of genes involved in cellular differentiation, androgen production, and cancer incidence. semanticscholar.org

Transporter Induction: In yeast models, citrinin has been shown to induce the expression of various multidrug transporters, including FLR1, ATR1, SNQ2, PDR15, PDR10, PDR16, and YOR1, suggesting a role in cellular defense or efflux mechanisms. nih.gov

Protein Binding: Citrinin can form stable complexes with human serum albumin, which may influence its distribution and accumulation within target organs. nih.gov It also interacts with CYP proteins, potentially affecting drug metabolism pathways. researchgate.net

Table 4: Intracellular Targets and Affected Pathways of Citrinin

| Target/Pathway | Specific Effect | Organism(s) / System(s) Mentioned | Reference(s) |

| Respiration Complex III | Inhibition, leading to disrupted ATP synthesis. | Cellular | uniprot.org |

| Mitochondrial Enzymes (Malate dehydrogenase, Glutamate dehydrogenase, ATP synthase) | Inhibition. | Rat liver and kidney mitochondria | semanticscholar.org |

| DNA Damage Checkpoints, Oxidative Stress Response, Signal Transduction | Citrinin targets genes involved in these pathways. | Cellular | semanticscholar.org |

| Aryl Hydrocarbon Receptor (AhR), Androgen Receptor (AR), Aromatase | Alters gene expression related to differentiation, androgen production, and cancer incidence. | Cellular | semanticscholar.org |

| Multidrug Transporters (e.g., FLR1, ATR1, SNQ2) | Induction of expression. | Yeast (S. cerevisiae) | nih.gov |

| Human Serum Albumin | Forms a stable complex, potentially influencing organ accumulation. | Human | nih.gov |

| CYP Proteins | Interaction. | Cellular | researchgate.net |

Advanced Research Applications and Future Perspectives Involving Citrinin 13c,d2

Integration of Labeled Citrinin (B600267) in Multi-Omics Research

The use of isotopically labeled compounds like (-)-Citrinin-13C,d2 is fundamental to advanced multi-omics research, particularly in understanding cellular responses to mycotoxins and tracing metabolic pathways.

Stable isotope-labeled standards, such as this compound, are indispensable for accurate quantification in metabolomic and proteomic studies investigating cellular responses to citrinin mdpi.comnih.gov. In these approaches, the labeled compound serves as an internal standard in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows researchers to compensate for matrix effects and potential losses during sample preparation, thereby improving the precision and accuracy of citrinin and its metabolite quantification in biological samples, such as urine or plasma mdpi.comnih.govresearchgate.netresearchgate.netnih.govacs.org. While direct studies detailing the proteomic response specifically using this compound were not found in the search results, the general principle of using labeled standards for accurate quantification in omics studies is well-established mdpi.comnih.govnih.gov. Deuterated citrinin (e.g., citrinin-d6) has been noted for its role in internal standardization for LC-MS, improving quantification accuracy .

Fluxomics, particularly 13C-Metabolic Flux Analysis (13C-MFA), relies heavily on the use of stable isotope-labeled substrates to trace metabolic pathways and quantify the rates of biochemical reactions axios-research.comnih.govnih.govnih.govresearchgate.netd-nb.infoyoutube.comuni.lusciforum.netmdpi-res.comresearchgate.netcortecnet.comnih.govnih.govfrontiersin.org. While specific studies detailing the use of this compound in fluxomics were not directly identified, the methodology is well-defined: labeled citrinin, if used as a tracer, would allow researchers to map its metabolic fate within cells or organisms. This would involve feeding cells or organisms with the labeled citrinin and then analyzing the incorporation of the isotope label into various metabolites using mass spectrometry or NMR. By analyzing the mass isotopomer distribution (MID) patterns, researchers can infer metabolic fluxes, identify active pathways, and understand how citrinin influences cellular metabolism axios-research.comnih.govnih.govnih.govresearchgate.netd-nb.infoyoutube.comuni.lusciforum.netmdpi-res.comresearchgate.netcortecnet.comnih.govnih.govfrontiersin.org. The choice of the specific isotopic tracer (e.g., positionally labeled vs. uniformly labeled) is critical for resolving complex metabolic networks nih.govnih.govyoutube.comcortecnet.comnih.gov.

Role in Understanding Environmental Fate and Biotransformation of Citrinin

Isotopically labeled citrinin plays a role in understanding how citrinin behaves and transforms in the environment.

While specific studies detailing the use of this compound for tracing citrinin degradation in environmental matrices (soil, water) were not found, the general principle of using stable isotope labeling for environmental fate studies is established mdpi-res.comnih.govmdpi.comresearchgate.netfao.orguiowa.edu. Labeled compounds can serve as tracers to track the breakdown products and pathways of a chemical in complex environmental systems, helping to elucidate degradation mechanisms and persistence. Deuterated water, for instance, has been used as a tracer for microbial activities, including bioremediation of organic contaminants mdpi-res.com. The general degradation of citrinin under various conditions (heat, light, pH) has been studied researchgate.netnih.govmdpi.comresearchgate.net, and labeled citrinin would be a valuable tool for precisely tracking these processes in environmental samples.

Isotopic tracers are crucial for monitoring microbial degradation and bioremediation processes mdpi-res.comfrontiersin.orgnih.govnih.govplos.org. In the context of citrinin bioremediation, labeled citrinin could be used to track its uptake and metabolism by specific microorganisms or microbial consortia. Stable Isotope Probing (SIP) technology, for example, uses labeled substrates (like 13C-labeled compounds) to identify active microorganisms involved in degrading specific pollutants nih.govplos.org. By feeding a microbial community with labeled citrinin, researchers could identify which species are responsible for its degradation, quantify the degradation rates, and identify the metabolic products formed. This is vital for developing effective bioremediation strategies for citrinin-contaminated environments mdpi-res.comfrontiersin.orgnih.govnih.govplos.org.

Novel Methodological Developments Leveraging this compound

The availability of precisely labeled compounds like this compound drives methodological advancements, primarily in analytical chemistry and quantitative biology. The compound's role as a stable isotope-labeled internal standard is key to developing more robust and sensitive analytical methods, particularly for LC-MS/MS mdpi.comnih.govresearchgate.netresearchgate.netnih.govboell.orgacs.org. These standards are essential for overcoming challenges like matrix effects and non-linearity in mass spectrometry, thereby enabling highly accurate quantification of citrinin in complex biological and environmental samples mdpi.comnih.govboell.org. The development of methods that utilize such labeled standards contributes to advancements in biomonitoring, toxicological studies, and environmental monitoring by providing more reliable data. For instance, the synthesis of labeled citrinin standards has facilitated the development of sensitive assays for human exposure assessment mdpi.comresearchgate.netnih.gov.

Advances in High-Resolution Mass Spectrometry for Isotopic Fingerprinting

High-resolution mass spectrometry (HRMS) has revolutionized the ability to identify and quantify compounds with exceptional accuracy and specificity. When coupled with stable isotope-labeled internal standards like this compound, HRMS facilitates "isotopic fingerprinting." This technique leverages the precise mass differences between the native analyte and its isotopically labeled counterpart to achieve highly accurate quantification. The ¹³C and deuterium (B1214612) labeling in this compound allows for its unequivocal distinction from naturally occurring citrinin, even in complex sample matrices that can interfere with less sensitive analytical methods newfoodmagazine.comromerlabs.comacs.org. This capability is crucial for validating analytical methods and ensuring the integrity of results, as the labeled standard can compensate for variations in sample preparation, extraction efficiency, and matrix effects that might otherwise lead to inaccurate quantification newfoodmagazine.comwaters.comnih.gov. The precise mass measurements provided by HRMS, combined with the known mass shift from isotopic labeling, enable the unambiguous identification and quantification of citrinin, contributing to more reliable data in toxicological and food safety studies nih.govmdpi.com.

Hyphenated Techniques for Comprehensive Mycotoxin Profiling

Hyphenated techniques, which combine chromatographic separation with mass spectrometric detection, are the cornerstone of modern mycotoxin analysis. Techniques such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely employed for their sensitivity, selectivity, and ability to analyze multiple compounds simultaneously researchgate.netnih.govomicsonline.orgmdpi.com. The incorporation of stable isotope-labeled internal standards like this compound into these workflows is critical for accurate quantification, particularly when dealing with complex food and feed matrices. These matrices often exhibit "matrix effects," where co-extracted compounds can suppress or enhance the ionization of the target analyte, leading to significant errors in quantification newfoodmagazine.comwaters.comrestek.comr-biopharm.comcore.ac.ukallaboutfeed.net. Isotopically labeled standards, such as this compound, are the gold standard for Isotope Dilution Mass Spectrometry (IDMS) because they behave identically to the native analyte throughout the analytical process, thereby effectively compensating for these matrix effects and sample losses nih.govlibios.frlibios.fr. This makes them invaluable for developing robust, multi-mycotoxin profiling methods that can simultaneously detect and quantify a range of toxic compounds, providing a comprehensive overview of mycotoxin contamination in a single analysis newfoodmagazine.comlibios.frnih.gov.

Future Directions in Mycotoxin Research with Stable Isotope Standards

The field of mycotoxin analysis is continuously evolving, driven by the need for more sensitive, specific, and efficient methods to protect public health and ensure global food safety. Stable isotope-labeled standards are at the forefront of these advancements, offering critical solutions to analytical challenges and paving the way for future research directions.

Expansion to Other Isotope-Labeled Mycotoxins and Their Metabolites

The success of stable isotope-labeled standards like this compound in improving analytical accuracy has spurred the development and availability of a wider range of labeled mycotoxins and their metabolites libios.frnih.govresearchgate.net. Researchers are actively synthesizing and validating isotope-labeled versions of other significant mycotoxins, such as aflatoxins, ochratoxins, fumonisins, and trichothecenes, as well as their modified forms and metabolites nih.govnih.govresearchgate.nettum.deiaea.org. This expansion is crucial because mycotoxins can undergo biotransformation in plants, animals, and humans, leading to metabolites that may also possess toxicological relevance. The availability of labeled standards for these derivatives is essential for comprehensive exposure assessment and understanding the complete toxicological profile of mycotoxin contamination. The trend towards creating comprehensive libraries of isotope-labeled standards will further enhance the capability for multi-mycotoxin analysis and detailed metabolic studies nih.govresearchgate.net.

Contribution to Global Food Safety and Regulatory Science Through Enhanced Analytical Capabilities

The enhanced analytical capabilities provided by stable isotope-labeled standards directly contribute to strengthening global food safety frameworks and regulatory science. Accurate and reliable mycotoxin testing is fundamental for enforcing regulations, conducting risk assessments, and monitoring food supply chains nih.govfolio3.comveggiesfrommexico.comfood-safety.comr-biopharm.comcerealsgrains.org. By enabling more precise quantification and identification, standards like this compound help regulatory bodies set and enforce stringent limits for mycotoxins, thereby protecting consumers from harmful exposures nih.govr-biopharm.com. Furthermore, these advanced analytical tools facilitate more effective surveillance programs, allowing for the early detection of contamination events and rapid response to potential outbreaks. This ultimately supports international trade by ensuring that food products meet global safety standards and fosters greater consumer confidence in the safety and quality of the food supply folio3.comveggiesfrommexico.comfood-safety.comsigmaaldrich.com. The continuous development of such standards is vital for keeping pace with emerging mycotoxins and evolving regulatory requirements, ensuring a safer global food system.

Q & A

Q. How to design a mechanistic study probing the role of ¹³C labeling in (-)-Citrinin’s interactions with cytochrome P450 enzymes?

- Methodological Answer :

- Step 1 : Express recombinant CYP isoforms (e.g., CYP3A4) and measure enzyme kinetics (Km, Vmax) with labeled vs. unlabeled citrinin .

- Step 2 : Use isotope tracing (e.g., ¹³C-NMR) to track metabolite formation in hepatic microsomes .

- Step 3 : Perform molecular docking simulations to assess how isotopic mass affects binding affinity and orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.